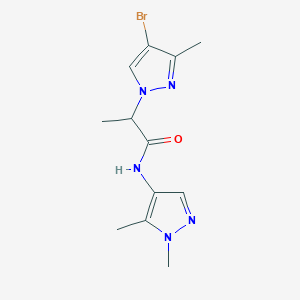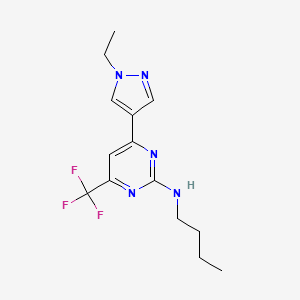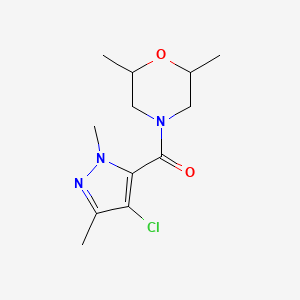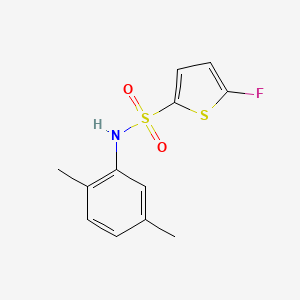
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Amidation: The brominated pyrazole is reacted with a suitable amine to form the final amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole carboxylic acid, while reduction could produce a pyrazole alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
- 2-(4-Fluoro-3-methyl-1H-pyrazol-1-yl)-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
Uniqueness
The presence of the bromine atom in 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE can impart unique reactivity and biological activity compared to its chloro or fluoro analogs. This can influence its binding affinity to biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C12H16BrN5O |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(1,5-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C12H16BrN5O/c1-7-10(13)6-18(16-7)9(3)12(19)15-11-5-14-17(4)8(11)2/h5-6,9H,1-4H3,(H,15,19) |
InChI Key |
YPVWRKUZCQUQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C(C)N2C=C(C(=N2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-methoxyphenyl)-6-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916938.png)
![1,3-dimethyl-4-[(pyridin-2-ylsulfanyl)methyl]-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10916946.png)
![2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10916966.png)

![6-(3-methoxyphenyl)-1,3-dimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916970.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916971.png)
![N'-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B10916978.png)
![1-butyl-6-cyclopropyl-3-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916981.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916984.png)
![N-(4-bromophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10916986.png)
![3-[(E)-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10916990.png)


